BenchChemオンラインストアへようこそ!

Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Structural analog comparison Physicochemical properties Drug design

Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a heterocyclic small molecule combining an indoline moiety, a pyridine ring, and a tetrahydrofuran-3-yloxy substituent. It is catalogued as a research chemical building block for medicinal chemistry applications.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 2034389-36-9
Cat. No. B2738170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
CAS2034389-36-9
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESC1COCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C18H18N2O3/c21-18(20-9-7-13-3-1-2-4-16(13)20)14-5-6-17(19-11-14)23-15-8-10-22-12-15/h1-6,11,15H,7-10,12H2
InChIKeyFGLYAPSCVGOUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone (CAS 2034389-36-9): Structural and Procurement Overview


Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a heterocyclic small molecule combining an indoline moiety, a pyridine ring, and a tetrahydrofuran-3-yloxy substituent [1]. It is catalogued as a research chemical building block for medicinal chemistry applications. The compound's closest structural analog is (5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(indolin-1-yl)methanone (CAS 1903795-38-9), which differs only by a chlorine atom at the 5-position of the pyridine ring [2].

Why Substituting Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone with Generic Indoline or Pyridine Analogs Can Fail


The precise substitution pattern of the indoline-pyridine core, particularly the tetrahydrofuran-3-yloxy group at the 6-position and the absence of halogen at the 5-position, can critically influence target binding, selectivity, and physicochemical properties. In a related study on 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives, compound 15b exhibited Mnk1/2 inhibition with IC50 values in the sub-micromolar range, demonstrating the pharmacological potential of indolin-1-yl-pyridine scaffolds [1]. Therefore, generic substitution with similar building blocks lacking the exact substitution pattern may result in altered or abolished biological activity.

Quantitative Differentiation Evidence for Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone (CAS 2034389-36-9) vs. Close Analogs


Molecular Weight and Lipophilicity Differentiation from the 5-Chloro Analog

The target compound (C17H18N2O3, MW 298.34 g/mol) avoids the molecular weight penalty of the 5-chloro analog (C17H17ClN2O3, MW 332.78 g/mol), a difference of 34.44 g/mol. The absence of the chlorine atom is predicted to reduce lipophilicity (estimated ΔLogP ≈ -0.5 to -0.8 based on additive fragment methods), which may improve aqueous solubility and reduce off-target binding associated with halogenated aromatics [1][2][3].

Structural analog comparison Physicochemical properties Drug design

Synthetic Versatility: Unoccupied 5-Position on Pyridine Ring

Unlike the 5-chloro analog, the target compound possesses an unsubstituted 5-position on the pyridine ring, which is amenable to further derivatization via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This structural feature allows researchers to introduce diverse functional groups for structure-activity relationship (SAR) studies without requiring de novo synthesis of the core scaffold [1][2].

Late-stage functionalization Chemical biology Medicinal chemistry

Scaffold Alignment with Documented Kinase Inhibitor Chemotypes

The indolin-1-yl-pyridine scaffold is a key pharmacophore in recently reported Mnk1/2 inhibitors. Compound 15b from a 2024 study demonstrated IC50 values of 0.45 μM against Mnk1 and 0.38 μM against Mnk2 [1]. While structurally distinct, the target compound shares the indolin-1-yl-pyridine connectivity, suggesting it may serve as a viable starting point for kinase inhibitor design. The tetrahydrofuran-3-yloxy group may further modulate target binding and selectivity relative to the 6-substituted pyrido[3,2-d]pyrimidine core in the reference series [1].

Kinase inhibition Mnk1/2 Indoline pharmacophore

Absence of Halogen: Reduced Risk of Off-Target Reactivity and CYP450 Inhibition

Halogenated aromatic compounds can form reactive metabolites and act as mechanism-based inhibitors of cytochrome P450 enzymes. The 5-chloro analog carries a higher theoretical risk of CYP inhibition and covalent off-target modification due to the presence of the chlorine substituent. The target compound, lacking this halogen, is expected to exhibit a more benign metabolic profile. This inference aligns with the general understanding that dehalogenation reduces the potential for metabolic activation and CYP-mediated drug-drug interactions [1].

Drug metabolism Toxicology CYP450 inhibition

Optimal Application Scenarios for Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone (CAS 2034389-36-9)


Medicinal Chemistry Hit-to-Lead Optimization: Scaffold Diversification via Late-Stage Functionalization

The unsubstituted 5-position on the pyridine ring enables researchers to rapidly generate a library of analogs through electrophilic substitution or cross-coupling reactions, facilitating SAR exploration and hit-to-lead expansion. This synthetic versatility directly stems from the absence of the chlorine atom present in the 5-chloro analog, as detailed in Section 3 [1].

Kinase Inhibitor Discovery Programs: Indoline-Pyridine Scaffold as a Starting Point

Given the demonstrated Mnk1/2 inhibitory activity of closely related indolin-1-yl-pyridine compounds, the target compound can be prioritized for kinase inhibitor screening campaigns. Its lower molecular weight and reduced lipophilicity relative to the 5-chloro analog may confer favorable lead-like properties, as established in Section 3 [2].

Physicochemical Property Optimization: Balancing Potency and Drug-Likeness

For projects where reducing lipophilicity and molecular weight is critical (e.g., CNS-targeting agents or compounds requiring high fraction unbound in plasma), the target compound offers inherent advantages over the 5-chloro analog. The quantitative differentiation in LogP and molecular weight supports its selection as a physicochemical property-optimized building block [3].

Chemical Biology Probe Development: Minimizing Off-Target Reactivity

When developing chemical probes for target validation, minimizing off-target effects is paramount. The absence of a halogen atom in the target compound reduces the risk of non-specific covalent modification and CYP-mediated metabolism, making it a more suitable scaffold for clean chemical probe design compared to the halogenated analog, as discussed in Section 3 [4].

Quote Request

Request a Quote for Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.